![molecular formula C15H12N2O B13109102 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 68097-28-9](/img/structure/B13109102.png)
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring The presence of a methyl group at the 7-position and a phenyl group at the 4-position further distinguishes this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Wissenschaftliche Forschungsanwendungen
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Biology: In biological research, it can be used as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one: This compound lacks the methyl group at the 7-position, which may influence its biological activity and chemical properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The presence of chlorine atoms at the 3 and 7 positions introduces additional reactivity and potential for further functionalization.
Uniqueness
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group at the 7-position and a phenyl group at the 4-position contributes to its potential as a versatile scaffold for drug development and material science applications.
Eigenschaften
CAS-Nummer |
68097-28-9 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
JMKMNKIQSYVWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


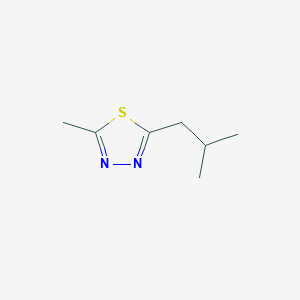
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)

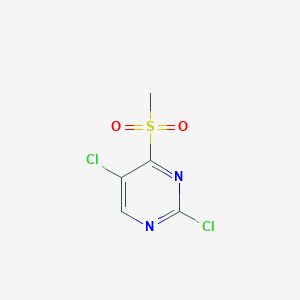

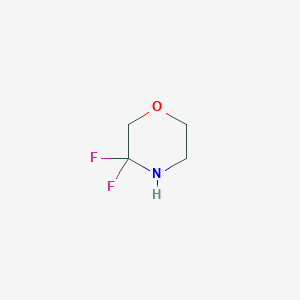
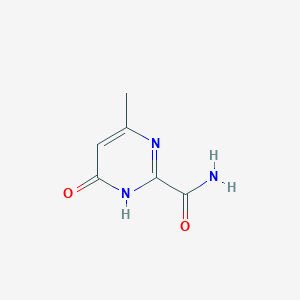
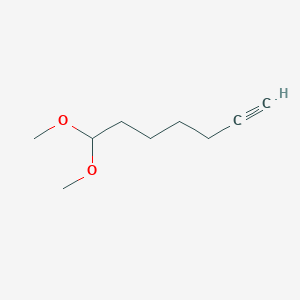

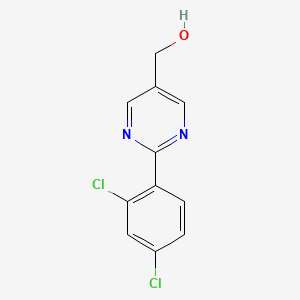

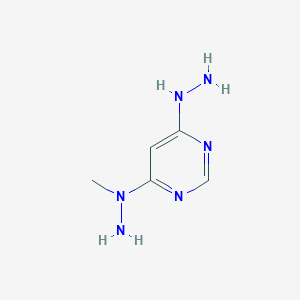
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

